tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate
Description
tert-Butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a dimethylaminomethyl substituent at the 2-position. Azetidines are increasingly valued in medicinal chemistry due to their intermediate ring strain (compared to three- or five-membered rings) and ability to modulate pharmacokinetic properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(13)8-12(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
LBCHPVNRCSEGJZ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CN(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate can be achieved through various methods. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes . Another method involves the use of tert-butyl hydroperoxide for the synthesis of tert-butyl esters from benzyl cyanides .
Chemical Reactions Analysis
tert-Butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring and the dimethylamino group play crucial roles in its activity, allowing it to interact with specific enzymes and receptors . These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogous azetidine or heterocyclic derivatives:
Stereochemical Considerations
The (2S) configuration in the target compound distinguishes it from diastereomers like (2R,1′S)-1b and (2S,1′S)-1b (), which exhibit different spatial arrangements of substituents. Stereochemistry significantly impacts biological activity; for example, in , the (2S,2′R) configuration of a cyano(hydroxy)methyl-substituted azetidine resulted in distinct conformational behavior compared to its enantiomer . The target compound’s (2S) stereochemistry may favor specific binding modes in enzyme inhibition or receptor interactions.
Physicochemical Properties
- LogP and Solubility: The dimethylaminomethyl group increases hydrophilicity (lower LogP) compared to aryl-substituted analogues (e.g., 4-methoxyphenyl in ). Fluorinated derivatives () may exhibit higher membrane permeability due to fluorine’s lipophilicity .
- Hydrogen Bonding : The tertiary amine in the target compound can act as a hydrogen-bond acceptor, unlike esters () or nitro groups (), which are purely electrostatic.
Biological Activity
tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate, with the CAS number 2891580-03-1, is a compound that has garnered interest due to its potential biological activities. This article presents an overview of its biological activity, including relevant data tables and findings from recent research.
- Molecular Formula : CHNO
- Molecular Weight : 214.31 g/mol
- Structure : The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a dimethylaminomethyl group and a carboxylate functional group.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential interactions with biological targets, including receptors and enzymes.
Pharmacological Potential
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of azetidine compounds can exhibit antimicrobial properties. The presence of the dimethylamino group may enhance interaction with microbial targets.
- CNS Activity : The dimethylamino moiety is often associated with compounds that exhibit central nervous system (CNS) activity, potentially acting as a neurotransmitter modulator.
- Anticancer Properties : Some azetidine derivatives have shown promise in cancer research, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Case Study 2: CNS Activity Assessment
Research assessing the CNS effects of similar compounds found that modifications in the azetidine ring could significantly alter pharmacokinetic properties and receptor binding affinity. The presence of a dimethylamino group was correlated with increased blood-brain barrier permeability, suggesting potential for neuropharmacological applications .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2891580-03-1 |
| Molecular Formula | CHNO |
| Molecular Weight | 214.31 g/mol |
| Antimicrobial Potential | Moderate (based on analogs) |
| CNS Activity | Potentially active |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step sequences, including:
- Chiral azetidine core construction : Starting from protected azetidine precursors (e.g., tert-butyl (R)-2-formylazetidine-1-carboxylate) via nucleophilic substitution or reductive amination ().
- Diastereomer separation : Flash column chromatography (e.g., DCM/EtOAc gradients) is critical for isolating enantiopure products, with yields ranging from 30–56% depending on solvent systems and stereochemical complexity ().
- Protecting group strategy : The tert-butyl carbamate group is stable under basic and mildly acidic conditions, enabling selective deprotection for downstream functionalization ( ).
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR resolves stereochemistry (e.g., coupling constants for azetidine ring protons) and confirms dimethylamino methyl substitution (δ ~2.2–2.5 ppm for N(CH3)2) ().
- LC-MS : Validates molecular weight (C12H22N2O2; MW 242.32 g/mol) and detects impurities (<2% by HPLC) ().
- Elemental analysis : Ensures stoichiometric consistency (C, H, N ±0.3%) ( ).
Q. How can researchers mitigate challenges in isolating stereoisomers during synthesis?
- Methodological Answer :
- Chiral stationary phases : Use of cellulose- or amylose-based columns for HPLC separation of enantiomers ().
- Crystallization : Ethanol/water mixtures crystallize diastereomers with distinct melting points (e.g., 33% yield for (2S,2’R)-6 in ) ( ).
Advanced Research Questions
Q. What computational approaches predict the physicochemical properties of tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates dipole moments (e.g., using Gaussian 09 with B3LYP/6-31G*) ( ).
- QSPR modeling : Correlates logP (predicted ~1.8) and pKa (~9.5 for dimethylamino group) with solubility and membrane permeability ( ).
- Molecular dynamics : Simulates conformational flexibility of the azetidine ring to assess bioavailability ( ).
Q. How does stereochemical configuration influence the compound’s interaction with biological targets (e.g., neurotransmitter transporters)?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite models binding to hGAT3, where the (2S)-configuration aligns with active-site residues (e.g., Tyr140) for higher affinity ().
- Pharmacophore mapping : The dimethylamino group acts as a hydrogen-bond donor, with stereochemistry affecting spatial alignment in hydrophobic pockets ().
Q. What strategies enable selective functionalization of the azetidine ring without compromising the tert-butyl carbamate group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
